![molecular formula C9H11BrClN3O B2556065 N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide CAS No. 2411198-42-8](/img/structure/B2556065.png)
N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide is through its binding to the S1P1 receptor. This binding blocks the action of sphingosine-1-phosphate, which is a natural ligand for the receptor. By blocking the receptor, this compound has been found to have a range of effects on immune cell trafficking and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have a range of effects on immune cell trafficking, including the inhibition of lymphocyte egress from lymphoid organs and the reduction of T cell migration. Additionally, this compound has been found to have effects on vascular development, including the inhibition of angiogenesis and the reduction of endothelial cell migration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide in lab experiments is its selectivity for the S1P1 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide. One area of interest is in the development of more selective S1P1 antagonists, which could help to further elucidate the role of this receptor in various physiological processes. Additionally, this compound could be used in combination with other drugs or therapies to investigate potential synergistic effects. Finally, the use of this compound in animal models could help to further investigate its potential therapeutic applications.
Synthesis Methods
The synthesis method for N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide involves several steps. The first step is the synthesis of 4-bromopyrazole, which is then reacted with cyclopropylmethylamine to form N-cyclopropylmethyl-4-bromopyrazole. This intermediate is then reacted with 2-chloroacetyl chloride to form the final product, this compound.
Scientific Research Applications
N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide has a range of potential scientific research applications. One of the main areas of interest is in the study of G protein-coupled receptors (GPCRs). This compound has been found to be a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is a GPCR involved in a range of physiological processes including immune cell trafficking, vascular development, and lymphocyte egress from lymphoid organs.
properties
IUPAC Name |
N-[[1-(4-bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3O/c10-7-4-13-14(5-7)9(1-2-9)6-12-8(15)3-11/h4-5H,1-3,6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABTXCXKXXUVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCl)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

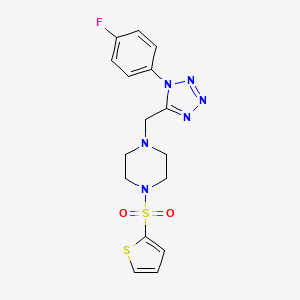
![((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B2555986.png)
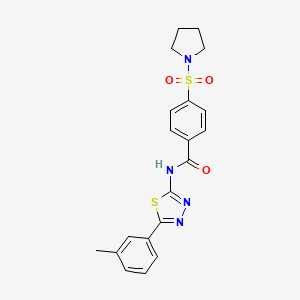
![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2555990.png)
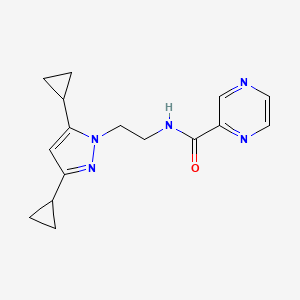
![9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2555997.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2555999.png)
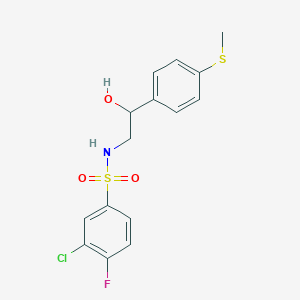

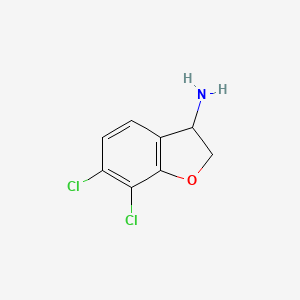

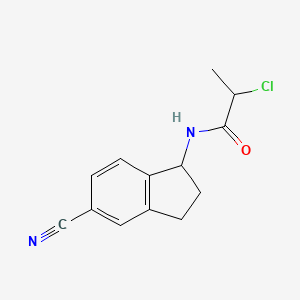
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2556005.png)